1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
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Overview
Description
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (1-tBSOH) is an organic compound that is used in various scientific research applications. It is a derivative of the spirohexane family and is composed of a five-membered ring with a tert-butylsulfinyl group attached to the oxygen atom of the ring. 1-tBSOH is an important chemical compound in the field of medicinal chemistry, as it has been used in the synthesis of several bioactive molecules. Additionally, 1-tBSOH is used in the synthesis of many other compounds and is an important intermediate in the production of pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Reactions :
- The compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
- Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, have been developed for further selective derivatization (Meyers et al., 2009).
- The synthesis of N-Boc-2,3-methano-β-proline, a useful compound in medicinal chemistry, has been reported through the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative (Adamovskyi et al., 2014).
Medicinal Chemistry Applications :
- An enantioselective approach to 4-substituted proline scaffolds, including the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, has been described. These compounds are important in the industrial synthesis of antiviral drugs like ledipasvir (López et al., 2020).
Methodological Developments :
- NMR spectroscopy has been applied for the assignment of the absolute configuration of similar compounds, demonstrating the importance of these compounds in stereochemical analysis (Jakubowska et al., 2013).
- A mild new procedure involving tert-butylsulfinyl chloride was used for the production and cyclization of amidyl radicals, which has implications in synthetic organic chemistry (Lin et al., 2000).
Synthetic Approaches to Complex Molecules :
- Various synthetic approaches to spiroaminals, which include 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane analogs, have been reviewed, highlighting the biological significance and challenges in synthesizing such compounds (Sinibaldi & Canet, 2008).
Exploration in Organic Synthesis :
- Research on reductive cleavage and transformations of similar compounds demonstrates the versatility and applicability of such compounds in organic synthesis (Molchanov et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-7(2,3)12(10)9-4-8(9)5-11-6-8/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCANTYZNAHYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CC12COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718465 |
Source
|
Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane | |
CAS RN |
1211284-25-1 |
Source
|
Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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